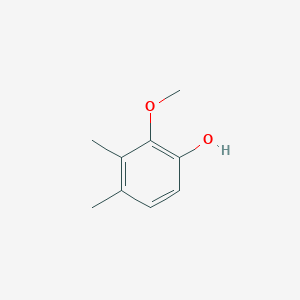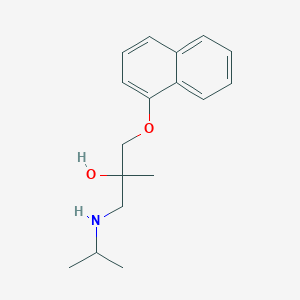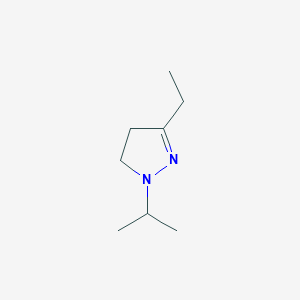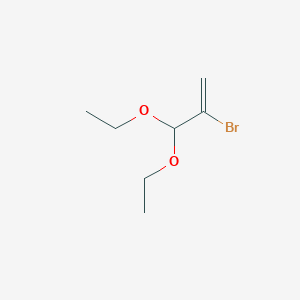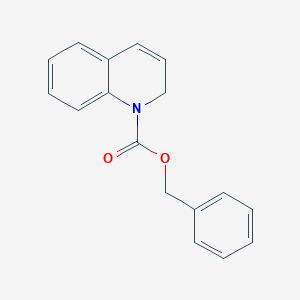
Benzyl 1(2H)-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1(2H)-quinolinecarboxylate is a chemical compound that has been extensively studied for its potential in various scientific research applications. It is synthesized through a multi-step process and has been shown to have significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Benzyl 1(2H)-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. It has been shown to inhibit the activity of various enzymes such as phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK), which are involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
Benzyl 1(2H)-quinolinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Additionally, it has been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Benzyl 1(2H)-quinolinecarboxylate in lab experiments is its potential as a multifunctional agent. It has been shown to have anticancer, anti-inflammatory, antifungal, and antibacterial properties, which makes it a promising compound for various research applications. However, one of the limitations of using Benzyl 1(2H)-quinolinecarboxylate is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on Benzyl 1(2H)-quinolinecarboxylate. One potential direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential molecular targets. Furthermore, research could be conducted to optimize its synthesis method and improve its solubility in water.
Méthodes De Synthèse
Benzyl 1(2H)-quinolinecarboxylate is synthesized through a multi-step process that involves the condensation of benzylamine and 2-hydroxybenzoic acid, followed by cyclization and esterification reactions. The resulting compound is purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Benzyl 1(2H)-quinolinecarboxylate has been shown to have various scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in various cancer cell lines. Additionally, it has been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
17718-19-3 |
|---|---|
Nom du produit |
Benzyl 1(2H)-quinolinecarboxylate |
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
benzyl 2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C17H15NO2/c19-17(20-13-14-7-2-1-3-8-14)18-12-6-10-15-9-4-5-11-16(15)18/h1-11H,12-13H2 |
Clé InChI |
NXWWSYGSSAHNRR-UHFFFAOYSA-N |
SMILES |
C1C=CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1C=CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 |
Autres numéros CAS |
17718-19-3 |
Synonymes |
1(2H)-Quinolinecarboxylic acid benzyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



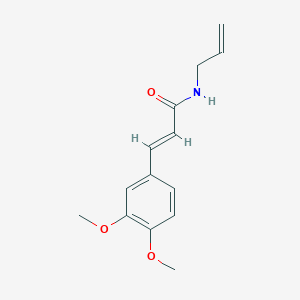
![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)

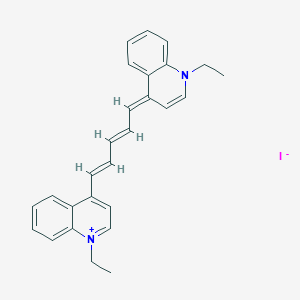

![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)
